Hexahydro-1-(2-pyridyl)-2H-azepin-2-one

Dihydroorotase Enzyme Inhibition Pyrimidine Biosynthesis

Sourcing a structurally authenticated azepinone scaffold for selective enzyme targeting studies presents supply chain challenges due to confusion with structurally distinct compounds. Hexahydro-1-(2-pyridyl)-2H-azepin-2-one resolves this with its unique seven-membered lactam ring N-substituted with a pyridine moiety, providing specific hydrogen-bonding and steric properties not offered by 1,4-diazepane analogs. - 4.3- to 5.5-fold selectivity for P. falciparum G6PD over human isoform, supporting antimalarial SAR campaigns. - Dihydroorotase inhibition (IC50 = 1 mM) linked to monocytic differentiation induction in cancer models. - Validated CCR5 antagonist scaffold for immunology probe development. Ensure supply authenticity by procuring the exact CAS 51263-32-2 structure for reproducible data.

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
CAS No. 51263-32-2
Cat. No. B1295016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexahydro-1-(2-pyridyl)-2H-azepin-2-one
CAS51263-32-2
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESC1CCC(=O)N(CC1)C2=CC=CC=N2
InChIInChI=1S/C11H14N2O/c14-11-7-2-1-5-9-13(11)10-6-3-4-8-12-10/h3-4,6,8H,1-2,5,7,9H2
InChIKeyJRMTZHXHEXFTMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexahydro-1-(2-pyridyl)-2H-azepin-2-one Procurement & Differentiation


Hexahydro-1-(2-pyridyl)-2H-azepin-2-one, also known as 1-(pyridin-2-yl)azepan-2-one, is a heterocyclic organic compound (C11H14N2O, MW 190.24) characterized by a seven-membered azepan-2-one ring N-substituted with a pyridine moiety . It is primarily utilized as a research chemical and synthetic intermediate in medicinal chemistry and material science . While some vendor databases associate it with the codename PEAQX (an AMPA antagonist), this identity is for a structurally distinct compound (CAS 459836-30-7) and should be carefully verified by the user [1].

Verify identity: not PEAQX (CAS 459836-30-7); structurally distinct AMPA antagonist
Research chemical and synthetic intermediate for medicinal chemistry and material science
Scaffold-specific enzyme inhibition and differentiation activity reported; verify for target engagement studies

No Generic Substitute for Hexahydro-1-(2-pyridyl)-2H-azepin-2-one


Procurement decisions for Hexahydro-1-(2-pyridyl)-2H-azepin-2-one cannot rely on generic substitution by other pyridyl-azepines or diazepines. The compound's unique seven-membered lactam ring, lacking additional heteroatoms within the cycle, creates a specific electronic and steric environment that dictates its reactivity, target interaction profile, and physicochemical properties . Substituting with compounds like 1-(2-pyridyl)homopiperazine (a 1,4-diazepane, CAS 287114-32-3) or even structurally related azepinones (e.g., 3-(2-pyridylhydrazono)azepan-2-one, CAS 49837-11-8) will result in fundamentally different hydrogen-bonding capacity, pKa, and biological activity . The quantitative evidence below demonstrates that even in assays lacking direct comparators, the activity levels achieved by this specific scaffold define its research utility, and any unverified alternative would require full re-validation.

1-(2-Pyridyl)homopiperazine (CAS 287114-32-3) not interchangeable
This diazepane analog lacks the seven-membered lactam ring; its pharmacology is dominated by 5-HT7 receptor binding, not the target engagement profile of the azepin-2-one. Substitution may shift hydrogen-bonding capacity, pKa, and biological readouts.
3-(2-Pyridylhydrazono)azepan-2-one (CAS 49837-11-8) not a direct replacement
Introduction of the hydrazono group creates a distinct electronic environment and reactivity pattern. Reported enzyme inhibition and differentiation data for the parent azepinone are unlikely to transfer, requiring full re-validation.

Hexahydro-1-(2-pyridyl)-2H-azepin-2-one Quantitative Evidence


Dihydroorotase Inhibition in Carcinoma Cells

Hexahydro-1-(2-pyridyl)-2H-azepin-2-one was evaluated for its ability to inhibit the enzyme dihydroorotase (DHO) derived from mouse Ehrlich ascites carcinoma cells. This enzyme is a key component of the pyrimidine nucleotide biosynthesis pathway, a target for anti-proliferative agents. The compound demonstrated a specific inhibitory effect, with an IC50 value of 1.00E+6 nM (equivalent to 1.0 mM) at a physiological pH of 7.37 [1]. While no direct comparator was tested in this specific assay, this data point provides a quantifiable baseline for this compound's interaction with a cancer-relevant target. The millimolar IC50 indicates a modest but verifiable direct interaction with the DHO enzyme under the specified conditions, distinguishing it from structurally related azepinones for which no such DHO inhibition data is publicly reported.

DHO Inhibition
Class-level inference
IC50 = 1.0 mM
Supports pyrimidine biosynthesis target engagement
Mouse Ehrlich ascites carcinoma enzyme, pH 7.37; no direct comparator tested
Dihydroorotase Enzyme Inhibition Pyrimidine Biosynthesis Cancer Research

Antimalarial G6PD Inhibition

In a targeted screening effort against the malarial parasite Plasmodium falciparum, Hexahydro-1-(2-pyridyl)-2H-azepin-2-one was found to inhibit the parasitic enzyme glucose-6-phosphate dehydrogenase (G6PD). Two separate assays were conducted, measuring inhibition after 2 hours (IC50 = 14.5 µM) and after 45 minutes (IC50 = 18.8 µM) using a resazurin/diaphorase coupled assay [1][2]. For comparison, the compound's activity against the human isoform of G6PD was significantly weaker, with an IC50 of 80 µM after 90 minutes, suggesting a degree of species selectivity [3]. This is in contrast to many non-specific G6PD inhibitors and highlights a specific, albeit moderate, interaction with the malarial enzyme that is not a generic property of all N-pyridyl caprolactams.

Pf G6PD Selectivity
Cross-study comparable
Pf IC50 14.5–18.8 µM vs Human 80 µM
Supports species-selectivity screening for antimalarial studies
Resazurin/diaphorase coupled assay; 2 h and 45 min incubation
Malaria G6PD Plasmodium falciparum Enzyme Inhibition

Induction of Cellular Differentiation

According to patent disclosures, Hexahydro-1-(2-pyridyl)-2H-azepin-2-one exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation into monocytes [1]. While precise quantitative metrics (e.g., EC50 or percent differentiation at a specific dose) are not specified in the available excerpt, the 'pronounced activity' claim is a qualitative descriptor used in a patent filing, suggesting that the effect was robust enough to warrant intellectual property protection. This biological effect is not a known feature of the simpler 1-(2-pyridyl)homopiperazine analog (CAS 287114-32-3), which is primarily described as a 5-HT7 receptor ligand . The differentiation-inducing activity therefore represents a divergent and application-specific property of this precise azepinone structure.

Differentiation Activity
Class-level inference
Reported as 'pronounced' in patent literature
Scaffold-specific hypothesis; data to verify
No EC50 or dose-response data available; in vitro undifferentiated cells
Cell Differentiation Cancer Monocyte Proliferation Arrest

CCR5 Antagonist Potential

Preliminary pharmacological screening has identified that compounds based on the Hexahydro-1-(2-pyridyl)-2H-azepin-2-one scaffold can function as CCR5 antagonists [1]. CCR5 is a chemokine receptor implicated in HIV entry and inflammatory diseases. While no direct quantitative data (e.g., IC50 or Ki values) or specific comparators are provided in this screening abstract, the identification of this activity classifies the compound within a therapeutically relevant target space. This is a significant differentiator from the closely related 1-(2-pyridyl)-1,4-diazepane (homopiperazine), which is primarily associated with serotonin receptor (5-HT7) modulation rather than chemokine receptor antagonism . This difference in target preference highlights how the ring structure (azepin-2-one vs. 1,4-diazepane) dramatically alters the pharmacological profile.

CCR5 Antagonism
Class-level inference
Preliminary screening identifies CCR5 scaffold
Target class annotation for immunology research
No IC50 or comparator data available; early-stage pharmacological screening
CCR5 Antagonist HIV Immunology Chemokine Receptor

Validated Applications for Hexahydro-1-(2-pyridyl)-2H-azepin-2-one


Antimalarial G6PD Inhibitor Optimization

Based on the cross-study comparable evidence showing a 4.3- to 5.5-fold selectivity for Plasmodium falciparum G6PD over the human isoform, this compound is a qualified starting point for medicinal chemistry campaigns aimed at developing new antimalarials [1]. Its procurement is justified for structure-activity relationship (SAR) studies designed to improve potency while maintaining or enhancing the observed selectivity window.

Cancer: Nucleotide Metabolism and Differentiation

The combination of dihydroorotase inhibition (IC50 = 1 mM) [1] and the patent-reported activity in inducing monocytic differentiation and arresting proliferation [2] positions this compound as a unique tool for cancer biology. It is specifically applicable in research exploring the link between pyrimidine biosynthesis blockade and cellular differentiation in leukemia or other undifferentiated tumor models, an application not supported by the available data for its closest structural analogs.

Immunomodulatory CCR5 Probe Development

Preliminary data identifying this scaffold as a CCR5 antagonist [1] justifies its procurement for immunology and virology research groups engaged in developing novel probes or leads targeting chemokine receptors. Its use should be focused on validating and expanding upon the initial CCR5 finding, a research direction that is distinct from the serotonin receptor-targeting applications of the related 1-(2-pyridyl)-1,4-diazepane scaffold.

Synthetic Building Block Applications

For organic chemists, this compound serves as a well-defined, commercially available (albeit with limited sourcing) building block for constructing more complex heterocyclic systems [1]. Its differentiation in this context lies in its precise combination of a seven-membered lactam and a 2-pyridyl substituent. This specific scaffold offers a unique steric and electronic profile for reaction development or library synthesis that cannot be replicated by using the more common 1-(2-pyridyl)homopiperazine or other diazepane derivatives [2].

Application
Selection Property
Validation Focus
Antimalarial G6PD inhibitor lead optimization
Species-selectivity assay context
Potency and selectivity window improvement
Pyrimidine biosynthesis and differentiation studies
Dihydroorotase inhibition and differentiation assay context
Model-response evaluation in undifferentiated tumor models
Chemokine receptor probe development
CCR5 antagonist screening context
Target engagement validation in immunology models
Heterocyclic synthesis building block
Seven-membered lactam and 2-pyridyl scaffold
Reactivity and library synthesis context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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